

1-Phenylhexan-3-ol (CAS 2180-43-0): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylhexan-3-ol**

Cat. No.: **B1600894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of **1-Phenylhexan-3-ol** (CAS number: 2180-43-0). The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

1-Phenylhexan-3-ol is an aromatic alcohol. The quantitative physicochemical data for this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ O	[1] [2]
Molecular Weight	178.27 g/mol	[1]
CAS Number	2180-43-0	[1]
Melting Point	34°C	[2]
Boiling Point	270.52°C (estimated)	[2]
Density	0.9525 g/cm ³	[2]
XLogP3-AA	3.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	5	[1]
Exact Mass	178.135765193 Da	[1]
Monoisotopic Mass	178.135765193 Da	[1]
Topological Polar Surface Area	20.2 Å ²	[1]
Refractive Index	1.5105 (estimate)	[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **1-Phenylhexan-3-ol** are not readily available in the public domain. However, standard organic chemistry laboratory procedures would be employed. Below are generalized protocols for the determination of key properties and a plausible synthesis route.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

- Sample Preparation: A small, dry sample of **1-Phenylhexan-3-ol** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (typically 1-2°C).

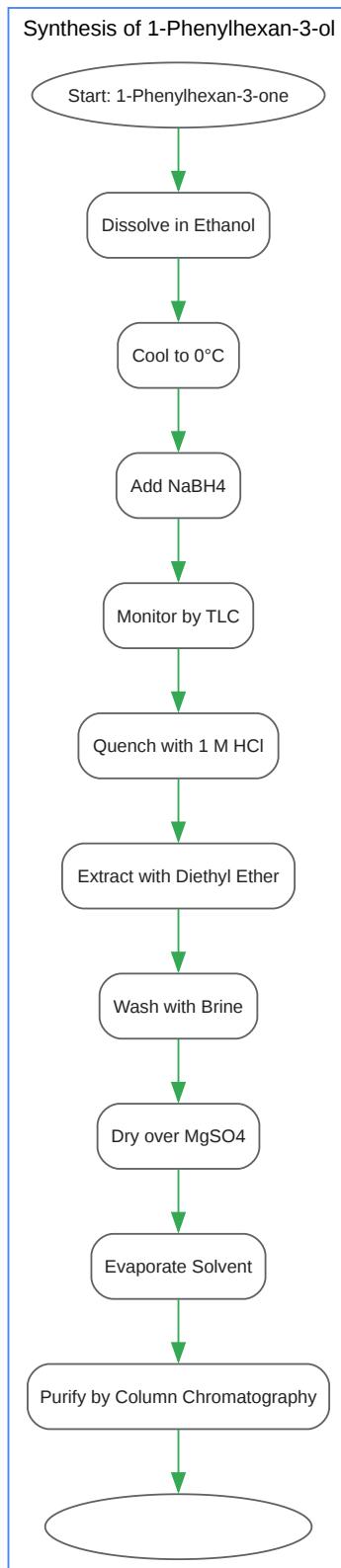
Determination of Boiling Point

The boiling point of a liquid organic compound can be determined by simple distillation.

- Apparatus Setup: A distillation flask is charged with a sample of **1-Phenylhexan-3-ol** and a few boiling chips. The flask is connected to a condenser, and a thermometer is placed such that the top of the bulb is level with the side arm of the distillation flask.
- Heating: The flask is heated gently.
- Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.

Synthesis of **1-Phenylhexan-3-ol**

A plausible and common method for the synthesis of **1-Phenylhexan-3-ol** is the reduction of the corresponding ketone, 1-phenylhexan-3-one.

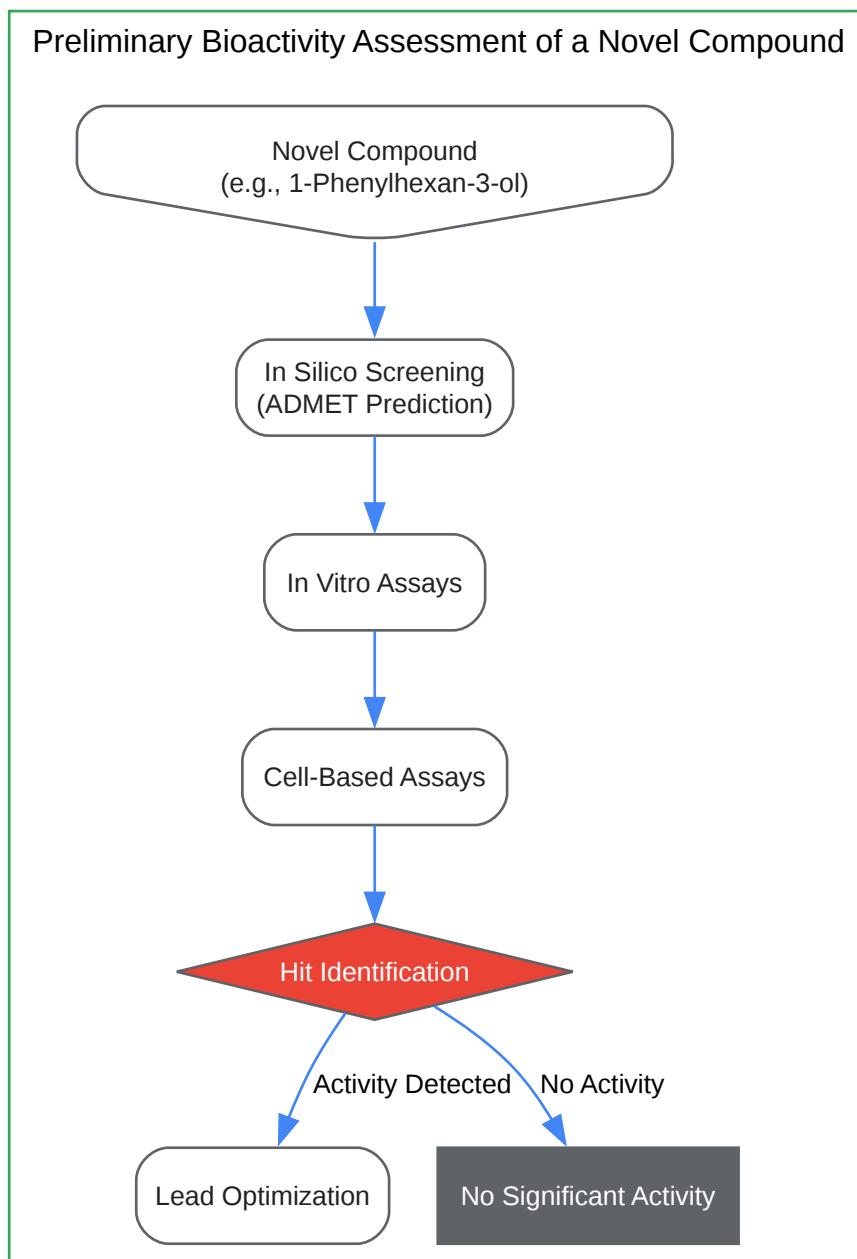

- Reaction Setup: A solution of 1-phenylhexan-3-one in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
- Reduction: A reducing agent, such as sodium borohydride (NaBH_4), is added portion-wise to the stirred solution. The reaction is monitored for completion using thin-layer chromatography (TLC).

- Quenching: Once the reaction is complete, the excess reducing agent is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
- Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined.
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The crude **1-Phenylhexan-3-ol** can be further purified by column chromatography or distillation.

Visualizations

Experimental Workflow: Synthesis of **1-Phenylhexan-3-ol**

The following diagram illustrates a typical workflow for the synthesis of **1-Phenylhexan-3-ol** via the reduction of 1-phenylhexan-3-one.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-Phenylhexan-3-ol**.

Logical Workflow: Preliminary Bioactivity Assessment

As there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of **1-Phenylhexan-3-ol**, the following diagram illustrates a generalized logical workflow for the initial assessment of a novel chemical entity in a drug discovery context.

[Click to download full resolution via product page](#)

A generalized workflow for preliminary bioactivity screening.

Biological Activity

Currently, there is a lack of published data on the specific biological activities of **1-Phenylhexan-3-ol**. It is categorized as a screening compound, suggesting its potential use in assays to discover new biological functions.^[3] The biological properties of related phenylalkanols can vary widely depending on their specific structures. Further research is required to elucidate any potential pharmacological or toxicological effects of **1-Phenylhexan-3-ol**.

Conclusion

1-Phenylhexan-3-ol is a chemical compound with well-defined physicochemical properties but limited publicly available biological data. This guide provides a summary of its known characteristics and outlines standard experimental procedures for its synthesis and property determination. The provided workflows offer a framework for its preparation and potential initial biological assessment. As a screening compound, **1-Phenylhexan-3-ol** represents a candidate for further investigation to uncover potential applications in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylhexan-3-ol | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-phenylhexan-3-ol;CAS No.:2180-43-0 [chemshuttle.com]
- To cite this document: BenchChem. [1-Phenylhexan-3-ol (CAS 2180-43-0): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600894#1-phenylhexan-3-ol-cas-number-2180-43-0-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com